2,5-Di-tert-butylhydroquinone

Genotoxicity Safety Assessment Antioxidant Screening

Select 2,5-Di-tert-butylhydroquinone (DTBHQ) for its unique SERCA pump inhibition (IC50 400 nM) and dual 5-LO/COX-2 modulation. Unlike TBHQ, its 2,5-di-tert-butyl configuration confers significantly attenuated genotoxicity while retaining robust radical-scavenging antioxidant performance. For clear unsaturated polyester resins, DTBHQ avoids the yellow discoloration typical of p-benzoquinone and provides a balanced ~3.5 h gel time extension. In food-contact material applications, it complies with FDA 21 CFR Part 175 as an indirect food additive. Researchers trust DTBHQ to reliably elevate intracellular Ca²⁺ where inactive analogs like MTBHQ fail, enabling confident, compound-specific investigation of ER calcium stores and eicosanoid pathways.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 88-58-4
Cat. No. B1670977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Di-tert-butylhydroquinone
CAS88-58-4
Synonyms1,4-benzenediol, 2,5-bis(1,1-dimethylethyl)-
1,4-dihydroxy-2,5-di-tert-butylbenzene
2,5-di(tert-butyl)-1,4-benzohydroquinone
2,5-di-t-butylquinol
2,5-di-tert-butyl-1,4-benzenediol
2,5-di-tert-butyl-1,4-benzohydroquinone
2,5-di-tert-butylbenzene-1,4-diol
2,5-di-tert-butylhydroquinone
2,5-di-tert-butylquinol
di-t-butylhydroquinone
di-tert-butylhydroquinone
DTBHQ
NSC-11
tBuBHQ
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)C)O
InChIInChI=1S/C14H22O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8,15-16H,1-6H3
InChIKeyJZODKRWQWUWGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Di-tert-butylhydroquinone (CAS 88-58-4): Technical Baseline for Scientific Procurement


2,5-Di-tert-butylhydroquinone (DTBHQ, CAS 88-58-4) is a sterically hindered hydroquinone antioxidant with the molecular formula C14H22O2 and a molecular weight of 222.33 g/mol. It is a crystalline solid with a melting point range of 216-218 °C and a boiling point of 321 °C [1]. Its structure features two tert-butyl groups substituted at the 2- and 5-positions of the hydroquinone ring, which confers both radical-scavenging activity and significant steric protection . DTBHQ functions as a chain-breaking antioxidant capable of donating hydrogen atoms to peroxyl radicals, and also demonstrates SERCA pump inhibitory activity (IC50 = 400 nM) and modulation of 5-lipoxygenase and COX-2 enzymatic pathways (IC50 = 1.8 µM and 14.1 µM, respectively) .

Why Generic Substitution of 2,5-Di-tert-butylhydroquinone (CAS 88-58-4) Fails: Key Differentiation from In-Class Analogs


Substituting DTBHQ with other common phenolic antioxidants, such as tert-butylhydroquinone (TBHQ) or butylated hydroxyanisole (BHA), is not scientifically interchangeable. Despite sharing the hydroquinone core, variations in the number and position of tert-butyl substituents fundamentally alter both the compound‘s antioxidant potency and its pro-oxidant side-effect profile . Specifically, DTBHQ’s 2,5-di-tert-butyl configuration confers enhanced steric hindrance that modulates radical quenching kinetics, resulting in significantly attenuated genotoxicity compared to the more aggressive DNA-cleaving activity of mono-substituted TBHQ [1]. Furthermore, DTBHQ exhibits distinct intracellular signaling properties as a selective SERCA inhibitor, a functional characteristic that is either absent or markedly weaker in closely related structural analogs such as BHT, DTBHA, MTBHQ, and MTBHA, which were shown to be less potent or completely inactive in modulating intracellular calcium responses [2]. These differences in both adverse effect liability and bioactivity underscore the necessity for compound-specific selection rather than generic in-class replacement.

Quantitative Differentiation Evidence: 2,5-Di-tert-butylhydroquinone (CAS 88-58-4) vs. Closest Analogs


Superior Safety Profile: Attenuated DNA Damage Potential vs. TBHQ

DTBHQ demonstrates significantly reduced DNA-damaging potential compared to tert-butylhydroquinone (TBHQ). In a plasmid DNA cleavage assay using supercoiled pUC18 DNA, TBHQ induced extensive single and double strand breaks, converting almost all DNA to the linear form at 10 mM. DTBHQ also caused DNA cleavage, but its effect was 'much smaller' than that of TBHQ under identical experimental conditions, while BHA exhibited no effect [1]. This differentiation is attributed to the steric protection conferred by the second tert-butyl group, which attenuates pro-oxidant quinone formation.

Genotoxicity Safety Assessment Antioxidant Screening

Potent SERCA Inhibition: Quantified IC50 vs. Inactive/Weak Analogs

DTBHQ is a validated and potent inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, with a reported IC50 of 400 nM . This specific intracellular calcium-mobilizing activity is a functional differentiator from other phenolic antioxidants. In a head-to-head study of six hydroquinone-type and phenolic antioxidants, DTBHQ (10 µM) effectively elevated intracellular free Ca²⁺ concentration in RBL-2H3 cells, whereas MTBHQ (2-tert-butyl-1,4-hydroquinone, up to 50 µM) and MTBHA (3-tert-butyl-4-hydroxyanisole, up to 50 µM) showed no effect [1]. DTAHQ (2,5-di-tert-amyl analog) required ≥3 µM to produce similar Ca²⁺ elevation, while BHT and DTBHA at 50 µM produced only partial effects less potent than DTBHQ [1].

Calcium Signaling SERCA Inhibition Cell Biology Tools

Dual Lipoxygenase/Cyclooxygenase Modulation: IC50 Selectivity Profile

DTBHQ exhibits concentration-dependent inhibitory activity against both 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2) with IC50 values of 1.8 µM and 14.1 µM, respectively . This represents an approximately 7.8-fold selectivity for 5-LO inhibition over COX-2. While direct comparative IC50 data for TBHQ or BHA against 5-LO and COX-2 under identical assay conditions are not available in the same study, the quantitative IC50 values establish DTBHQ as a defined modulator of both arachidonic acid metabolic pathways, distinguishing it from antioxidants that lack documented eicosanoid pathway activity.

Eicosanoid Pathway Inflammation Research Enzyme Inhibition

Regulatory Pathway Differentiation: Indirect Food Additive Status vs. Direct Food-Contact Antioxidants

DTBHQ is classified by the U.S. FDA as an indirect food additive permitted for use in adhesives and components of coatings under 21 CFR Part 175 [1]. This regulatory designation fundamentally distinguishes DTBHQ from TBHQ, BHA, and BHT, which are approved as direct food additives under 21 CFR Part 172 with defined maximum usage levels for preserving fats, oils, and food products . DTBHQ's restriction to indirect food contact applications (e.g., polymeric coatings and adhesives that may contact food) reflects a different risk-benefit calculus based on its physicochemical properties and toxicological profile, making it unsuitable for direct food preservation.

Regulatory Compliance Food Contact Materials FDA 21 CFR

Polymerization Inhibition with Minimal Gel Time Interference: Process Differentiation from p-Benzoquinone

DTBHQ functions as a polymerization inhibitor with a distinct kinetic profile: it reacts slowly with free radicals over extended time periods, eliminating radicals generated during resin storage while exerting minimal impact on gelation time . This contrasts with p-benzoquinone (PBQ), which is also an effective inhibitor but imparts yellow coloration to the resin matrix, negatively affecting final product appearance [1]. Comparative inhibitor performance data indicate the following relative gel time extension (arbitrary units): MTBHQ (11h) > THQ (10h) > BQ (10h) > HQ (5.5h) > DTBHQ (3.5h) > TBC (2h) [2], confirming that DTBHQ provides moderate polymerization delay without the excessive gel time prolongation that could impair processing efficiency.

Unsaturated Polyester Resin Polymerization Inhibition Resin Storage Stability

Evidence-Based Application Scenarios for 2,5-Di-tert-butylhydroquinone (CAS 88-58-4) in Scientific and Industrial Use


Calcium Signaling Research: SERCA Inhibition Tool Compound

DTBHQ is a validated SERCA pump inhibitor (IC50 = 400 nM) that reliably elevates intracellular Ca²⁺ concentration in cell-based assays. Its potency and established mechanism of action distinguish it from structurally similar but inactive analogs such as MTBHQ and MTBHA, which show no calcium-mobilizing activity even at 50 µM [1]. Researchers studying endoplasmic reticulum calcium stores or calcium-dependent degranulation pathways can select DTBHQ with confidence that the observed effects are specific to SERCA inhibition, whereas generic substitution with other phenolic antioxidants would fail to elicit the intended biological response.

Low-Genotoxicity Antioxidant for Indirect Food Contact Materials

In polymeric coatings, adhesives, and food-contact materials regulated under FDA 21 CFR Part 175, DTBHQ provides antioxidant protection with a significantly attenuated genotoxicity profile relative to TBHQ. Comparative plasmid DNA cleavage studies demonstrate that DTBHQ's DNA-damaging potential is 'much smaller' than that of TBHQ [2]. For manufacturers requiring antioxidant stabilization in materials that may incidentally contact food, DTBHQ offers a scientifically defensible alternative that minimizes potential consumer exposure to genotoxic oxidative byproducts, while complying with the FDA's indirect food additive designation [3].

Color-Stable Polymerization Inhibition for Clear Unsaturated Polyester Resins

DTBHQ is uniquely suited for applications requiring polymerization inhibition in clear or light-colored unsaturated polyester resins. Unlike p-benzoquinone (PBQ), which imparts undesirable yellow discoloration to the resin matrix, DTBHQ provides effective radical scavenging during storage with minimal impact on resin color [4]. Additionally, with a gel time extension of approximately 3.5 hours compared to 10-11 hours for MTBHQ and BQ [5], DTBHQ enables adequate storage stability without excessively prolonging subsequent processing steps. This balanced profile is particularly valuable for optically clear applications where both shelf-life and aesthetic quality are critical procurement criteria.

Eicosanoid Pathway Research: Dual 5-LO/COX-2 Modulator

For investigations of arachidonic acid metabolism, DTBHQ provides a quantifiable dual-modulation profile with IC50 values of 1.8 µM for 5-lipoxygenase and 14.1 µM for COX-2 . This established inhibitory activity against both major eicosanoid-synthesizing enzymes is not a documented characteristic of common alternatives such as BHA or BHT. Researchers seeking a tool compound to probe the relative contributions of the 5-LO and COX-2 pathways can use DTBHQ's defined IC50 values to calibrate experimental concentrations and interpret pathway-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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